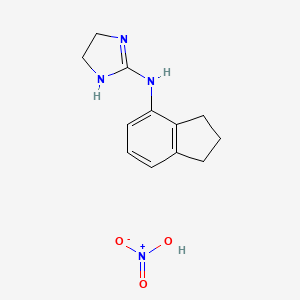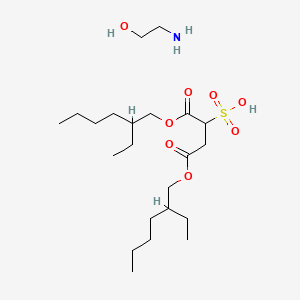
Einecs 300-743-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 300-743-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981. The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Einecs 300-743-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the production is both economically viable and environmentally friendly.
化学反応の分析
Types of Reactions
Einecs 300-743-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the reduction of its oxidation state.
Substitution: This involves the replacement of one atom or group of atoms in the compound with another atom or group.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens and other nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学的研究の応用
Einecs 300-743-3 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on living organisms.
Medicine: Research in medicine explores its potential therapeutic applications and its effects on human health.
Industry: In industrial applications, this compound is used in the production of various commercial products.
作用機序
The mechanism of action of Einecs 300-743-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Einecs 300-743-3 can be compared with other similar compounds listed in the EINECS inventory. These compounds may have similar chemical structures or properties, but each has unique characteristics that make it suitable for specific applications.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo. This makes it a valuable compound in various fields of research and industry.
Conclusion
This compound is a versatile chemical compound with a wide range of applications in scientific research and industry. Its unique properties and the variety of reactions it can undergo make it an important substance in the EINECS inventory. Understanding its preparation methods, chemical reactions, and mechanism of action can help in harnessing its potential for various applications.
特性
CAS番号 |
93963-04-3 |
|---|---|
分子式 |
C22H45NO8S |
分子量 |
483.7 g/mol |
IUPAC名 |
2-aminoethanol;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S.C2H7NO/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;3-1-2-4/h16-18H,5-15H2,1-4H3,(H,23,24,25);4H,1-3H2 |
InChIキー |
JTJXNYGUWBMYAL-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


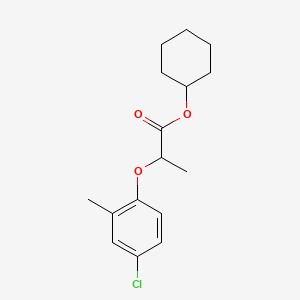
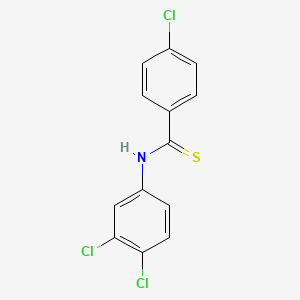

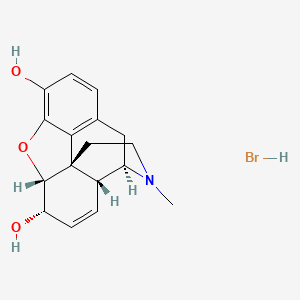
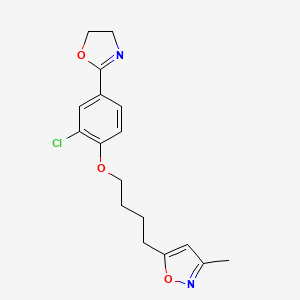
![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
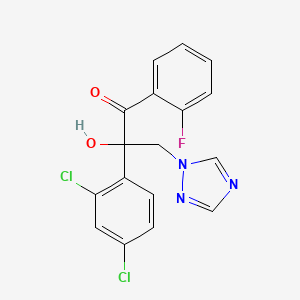
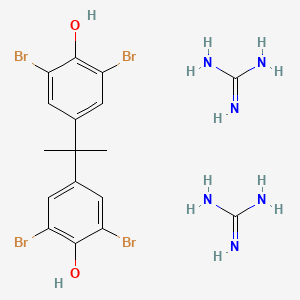
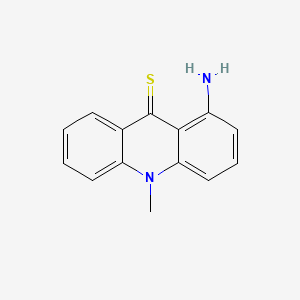


![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)

